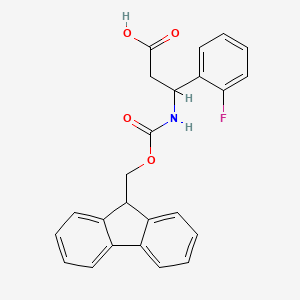

3-N-Fmoc-3-(2-fluorophenyl)propionic acid

Description

Significance of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genome. rsc.org Their incorporation into peptides and proteins is a powerful strategy to introduce novel functionalities, enhance stability, and probe biological processes. rsc.org

By moving beyond the canonical 20 amino acids, scientists can engineer proteins with new or enhanced properties. portlandpress.comportlandpress.com The incorporation of UAAs allows for the introduction of unique chemical groups, enabling the creation of proteins with altered catalytic activities, improved stability, and novel binding specificities. rsc.orgresearchgate.net This expansion of the genetic code provides a versatile toolkit for protein engineering, opening up new avenues in synthetic biology and biocatalysis. portlandpress.comnih.gov

UAAs are fundamental building blocks in modern medicinal chemistry, serving as key components in the design of therapeutic agents. acs.org Their unique structures can act as pharmacophores, the essential molecular features responsible for a drug's biological activity. nbinno.com Furthermore, UAAs can be designed as spectroscopic probes. upenn.edu By incorporating atoms or functional groups with unique spectroscopic signatures, such as fluorine, researchers can study protein structure, dynamics, and interactions in ways not possible with natural amino acids. pku.edu.cnnih.gov These probes offer the advantage of being less disruptive to the native protein structure due to their similarity to natural amino acid scaffolds. pku.edu.cn

Importance of β-Amino Acids in Peptide and Peptidomimetic Design

β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, are crucial in the design of peptidomimetics. nih.goveurekaselect.com This structural modification has profound implications for the resulting peptides:

Proteolytic Resistance: The altered backbone of β-amino acids makes peptides containing them resistant to degradation by proteases, a major hurdle for the therapeutic use of natural peptides. nih.govresearchgate.net

Conformational Diversity: The increased flexibility and the presence of additional stereocenters in β-amino acids allow for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to α-peptides. nih.govwjarr.com This structural diversity is a significant asset in molecular design. nih.govresearchgate.net

Bioactivity: The incorporation of β-amino acids has led to the development of potent bioactive peptide analogues, including receptor agonists and antagonists, and enzyme inhibitors. nih.govsemanticscholar.org

The use of β-amino acids provides a robust platform for creating peptidomimetics with improved therapeutic potential. nih.gov

Impact of Fluorine in Organic and Bioorganic Systems

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.gov The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.gov

Fluorine's high electronegativity and small size allow it to act as a hydrogen bond acceptor and to form strong, stable bonds with carbon. acs.org When incorporated into amino acids or other bioactive molecules, fluorine can exert significant control over molecular conformation. The strong inductive effect of fluorine can influence the puckering of cyclic structures, such as the proline ring, and bias the conformation of peptide bonds. nih.govugent.be This ability to enforce specific conformations can be used to improve a drug's binding affinity to its target. nih.govacs.org

Utility in Spectroscopic Analysis, Notably ¹⁹F NMR

The presence of fluorine in a molecule opens up powerful analytical possibilities, most notably through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has several advantageous properties for NMR studies: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity (83% relative to ¹H). Furthermore, the chemical shift of ¹⁹F is exceptionally sensitive to the local electronic environment, with a chemical shift range spanning over 400 ppm. researchgate.net This sensitivity makes ¹⁹F NMR an exquisite probe for monitoring subtle changes in molecular conformation, binding events, and the surrounding solvent environment. researchgate.netnih.gov

When a fluorinated amino acid is incorporated into a peptide, the ¹⁹F NMR signal can provide detailed information about the structure and dynamics of the peptide. For instance, changes in the ¹⁹F chemical shift can indicate the binding of the peptide to a target protein or receptor. nih.gov The magnitude of the chemical shift is influenced by factors such as van der Waals interactions and local electrostatic fields within the protein. nih.govillinois.edu This sensitivity allows researchers to map conformational changes and study protein-ligand interactions with high precision.

Table 1: Factors Influencing ¹⁹F NMR Chemical Shifts in Fluorinated Peptides

| Factor | Description of Influence on ¹⁹F Chemical Shift | Potential Application in Peptide Analysis |

|---|---|---|

| Local Electrostatic Field | The highly polarizable C-F bond is sensitive to local electric fields within a protein's interior, leading to significant changes in chemical shift upon conformational changes or ligand binding. illinois.edu | Mapping conformational changes in proteins and peptides; studying protein folding and dynamics. |

| Solvent Exposure | The ¹⁹F chemical shift is sensitive to the solvent environment. A change from an aqueous to a nonpolar environment (e.g., upon binding to a hydrophobic pocket) will induce a noticeable shift. | Assessing the solvent accessibility of specific residues; monitoring peptide insertion into cell membranes. |

| Van der Waals Interactions | Close contacts with other atoms in a folded peptide or protein can deshield the ¹⁹F nucleus, causing a downfield shift. | Probing the local packing and tertiary structure of peptides and proteins. |

| Ligand Binding | The binding of a ligand to a fluorinated peptide or a fluorinated protein can alter the local environment of the fluorine atom, resulting in a measurable change in its chemical shift. nih.gov | Screening for ligand binding; determining binding affinities and kinetics. |

| Conformational Exchange | If a peptide exists in multiple conformations that are in exchange, this can be observed through line broadening or the appearance of multiple peaks in the ¹⁹F NMR spectrum. | Characterizing the dynamic behavior of peptides and proteins. |

Contextualizing 3-N-Fmoc-3-(2-fluorophenyl)propionic acid within β-Amino Acid and Fluorine Chemistry

This compound is a specialized building block designed for use in solid-phase peptide synthesis (SPPS). Its structure combines three key features that make it particularly valuable in the creation of novel peptidomimetics:

The β-Amino Acid Backbone : As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can enhance proteolytic stability and promote the formation of unique secondary structures.

The 2-Fluorophenyl Side Chain : The ortho-fluorine on the phenyl ring serves as a sensitive ¹⁹F NMR probe. Its position on the aromatic ring can also influence the conformational preferences of the side chain through steric and electronic effects, potentially leading to more defined three-dimensional structures. This strategic fluorination can also enhance binding affinity to target receptors and improve pharmacokinetic properties. nbinno.com

The Fmoc Protecting Group : The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine function, which is standard in modern SPPS. nih.gov This allows for the efficient and stepwise assembly of peptides on a solid support.

The combination of these features in a single molecule makes this compound a powerful tool for medicinal chemists. It allows for the rational design and synthesis of fluorinated β-peptides with tailored properties. The resulting peptides can be readily studied by ¹⁹F NMR to gain insights into their structure, dynamics, and interactions with biological targets. The ortho-position of the fluorine on the phenyl ring is particularly interesting as it can influence the rotational freedom of the side chain, potentially pre-organizing the peptide into a bioactive conformation.

Table 2: Potential Influence of the 2-Fluorophenyl Group on β-Peptide Properties

| Property | Influence of the 2-Fluorophenyl Group | Rationale |

|---|---|---|

| Conformational Preference | May favor specific rotameric states of the phenyl ring due to steric interactions between the ortho-fluorine and the peptide backbone. | The fluorine atom, although small, can create steric hindrance that restricts the rotation around the Cβ-Cγ bond, influencing the overall peptide conformation. |

| Secondary Structure | Can contribute to the stability of helical or sheet structures in β-peptides. | The defined side-chain conformation can promote regular backbone folding, leading to more stable secondary structures. |

| Binding Affinity | The fluorine atom can participate in favorable interactions within a binding pocket, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity. | The electronegativity of fluorine can lead to specific interactions with polar residues in a target protein. |

| Metabolic Stability | The presence of the unnatural β-amino acid structure and the C-F bond can increase resistance to enzymatic degradation. | Proteases are often specific for α-amino acids, and the C-F bond is very strong, making the molecule more robust. |

| Spectroscopic Analysis | Provides a sensitive ¹⁹F NMR handle for detailed structural and functional studies. | The unique properties of the ¹⁹F nucleus allow for high-resolution analysis of the peptide's behavior in various environments. |

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKQNUSJPNQQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148275 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-05-3 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Analysis of Fluorinated Amino Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex derivatives like 3-N-Fmoc-3-(2-fluorophenyl)propionic acid, a multi-pronged NMR approach provides comprehensive insights into its three-dimensional structure and dynamic behavior.

¹⁹F NMR as a Probe for Molecular and Protein Structure and Dynamics

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful analytical tool. The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, offering high sensitivity. Its chemical shift is exceptionally sensitive to the local electronic environment, making it an exquisite probe for subtle changes in molecular conformation and interactions. nih.govscholaris.ca

In the context of fluorinated amino acids, ¹⁹F NMR can be used to study:

Conformational States: The fluorine chemical shift can distinguish between different rotational isomers (rotamers) or conformations of the molecule in solution.

Intermolecular Interactions: Changes in the ¹⁹F chemical shift can indicate interactions with other molecules, such as solvents or binding partners. This is particularly valuable when such amino acids are incorporated into peptides to study protein-ligand interactions. nih.gov

Protein Environment: When a fluorinated amino acid is incorporated into a peptide or protein, the ¹⁹F NMR signal provides a sensitive report on the local environment within the folded structure, including solvent exposure and proximity to other residues. scholaris.ca

The chemical shift range for ¹⁹F is significantly larger than for ¹H, which minimizes signal overlap and enhances spectral resolution, even in complex systems. scholaris.caresearchgate.net For this compound, the ¹⁹F signal would report on the electronic effects of the propionic acid side chain and the Fmoc protecting group on the fluorophenyl ring.

¹H, ¹³C, and other Heteronuclear NMR for Structural Elucidation

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the fluorenyl (Fmoc) group, the phenyl ring, and the propionic acid backbone. Spin-spin coupling between adjacent, non-equivalent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets), which helps to establish connectivity.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. It is particularly useful for identifying the presence of carbonyl groups (from the carboxylic acid and the Fmoc urethane) and distinguishing between the various aromatic and aliphatic carbons. mdpi.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. mdpi.com

The following table summarizes the expected ¹H and ¹³C NMR signals for the core structure of a related compound, propanoic acid, to illustrate the type of information obtained.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| -COOH | ~10-12 | ~170-185 | Singlet |

| -CH₂- | ~2.2-2.5 | ~25-35 | Quartet |

| -CH₃ | ~1.0-1.2 | ~5-15 | Triplet |

| Note: Data is illustrative for the propanoic acid core and will be significantly influenced by the Fmoc and 2-fluorophenyl substituents in the target molecule. docbrown.info |

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Stereochemistry and Conformational Preference

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra and determining the stereochemistry and conformational preferences of molecules.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are unique in that they detect spatial proximity between nuclei (typically protons) rather than through-bond connectivity. columbia.edulibretexts.org

NOESY detects correlations between protons that are close in space (typically within 5 Å). columbia.eduyoutube.com This is crucial for determining the relative stereochemistry of chiral centers and for defining the preferred conformation of the molecule in solution. For example, a NOESY spectrum could show correlations between specific protons on the Fmoc group and protons on the fluorophenyl ring, revealing how these groups are oriented relative to each other.

ROESY is similar to NOESY but is often preferred for medium-sized molecules where the standard NOE effect might be zero or very weak. columbia.edu ROESY cross-peaks are always positive, which can simplify interpretation. columbia.edu

For this compound, these techniques could elucidate the preferred conformation around the Cα-Cβ bond and the orientation of the bulky Fmoc and fluorophenyl groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₂₄H₂₀FNO₄), HRMS would be able to confirm its elemental composition by distinguishing its exact mass from other potential compounds with the same nominal mass.

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment (FAB) is a "soft" ionization technique used in mass spectrometry that is particularly well-suited for non-volatile and thermally unstable polar compounds, such as protected amino acids. creative-proteomics.comwikipedia.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org

This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. creative-proteomics.comwikipedia.org This allows for the clear determination of the molecular weight of the parent compound. nih.gov For this compound, FAB-MS would be expected to produce a strong signal corresponding to its molecular ion, confirming its molecular weight. Further analysis using tandem mass spectrometry (FAB-MS/MS) could induce fragmentation, providing structural information by identifying characteristic losses, such as the Fmoc group or parts of the amino acid side chain. nih.gov

| Technique | Information Provided | Application to this compound |

| HRMS | Exact mass and elemental formula. | Confirms the chemical formula C₂₄H₂₀FNO₄. |

| FAB-MS | Molecular weight of polar, non-volatile compounds. | Determines the molecular weight via the [M+H]⁺ or [M-H]⁻ ion. |

Chiral Analytical Methods for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of chiral building blocks like this compound is paramount in peptide synthesis, as even minor enantiomeric impurities can significantly impact the final peptide's quality and biological activity. sigmaaldrich.com Highly sensitive analytical techniques are employed to resolve and quantify enantiomers, guaranteeing that the desired stereoisomer is used.

Table 1: Representative Chiral HPLC Conditions for Fmoc-Amino Acid Derivatives

| Parameter | Condition | Reference |

| Stationary Phase | Lux 5 µm Cellulose-2 | phenomenex.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid | phenomenex.com |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection | UV at 220 nm | phenomenex.com |

| Temperature | Ambient | phenomenex.com |

Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for chiral separations. nih.gov In CE, chiral selectors are typically added to the background electrolyte. Cyclodextrins and their derivatives are commonly used for the enantioseparation of Fmoc-amino acids. figshare.comnih.gov The technique leverages differences in the electrophoretic mobility of the diastereomeric complexes formed between the chiral selector and each enantiomer. nih.gov CE has been successfully applied to separate various derivatized amino acid enantiomers, demonstrating its potential for the purity assessment of compounds like this compound. figshare.comnih.gov

X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule by mapping its three-dimensional structure in the solid state. While a crystal structure for this compound is not publicly documented, studies on closely related fluorinated Fmoc-phenylalanine derivatives offer significant insights. For example, the single-crystal X-ray diffraction of Fmoc-3,4F-Phe, a di-fluorinated analog, revealed its molecular organization, including intermolecular hydrogen bonding and π–π stacking interactions. nih.gov Such analyses provide definitive proof of stereochemistry and detailed information on the conformational preferences dictated by the fluorine substitutions and the bulky Fmoc group. nih.gov

Table 2: Crystallographic Data for the Analogous Compound Fmoc-3,4F-Phe

| Parameter | Value | Reference |

| Chemical Formula | C24H19F2NO4 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.4 Å, c = 13.0 Å, β = 98.6° | nih.gov |

| Intermolecular Interactions | Backbone hydrogen bonding, π–π stacking | nih.gov |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and solution-state conformation of chiral molecules by comparing experimental spectra with those predicted from quantum mechanical calculations. wikipedia.orgnih.gov The technique extends the principles of electronic circular dichroism into the infrared range, where vibrational transitions are observed. wikipedia.org VCD has been applied to study amino acids and peptides, providing detailed structural information. nih.govnih.gov For a molecule like this compound, VCD could elucidate the preferred solution conformation and confirm its absolute stereochemistry without the need for crystallization.

Computational and Theoretical Studies on Fluorinated β Amino Acids

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide fundamental insights into the electronic structure and energy of molecules. nih.gov For a molecule like 3-N-Fmoc-3-(2-fluorophenyl)propionic acid, these calculations are used to determine relative energies between different chemical states, such as conformational isomers. nih.gov

Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, describes the wave-like behavior of electrons in molecules. By solving the Schrödinger equation, one can obtain the molecular orbitals and their corresponding energy levels. nih.govyoutube.com Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In the context of this compound, the presence of the electron-withdrawing fluorine atom and the extensive π-systems of the Fmoc and phenyl groups significantly influences the energies and spatial distribution of these frontier orbitals. Theoretical studies on similar fluorinated aromatic compounds have shown that fluorination tends to lower the HOMO and LUMO energy levels. asianpubs.org

Table 1: Representative Molecular Orbital Parameters

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to the inductive effect of fluorine, suggesting reduced susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered due to the fluorine substituent, potentially increasing reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | The net effect depends on the relative lowering of HOMO and LUMO, but it is a key determinant of electronic transitions and stability. |

Density Functional Theory (DFT) in Fluorinated Systems

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.govresearchgate.net DFT is particularly effective for investigating fluorinated systems. It is employed to optimize molecular geometries, predict vibrational spectra (FT-IR and Raman), and calculate a wide range of molecular properties, including charge distribution, dipole moments, and reaction energies. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Expected Value/Observation |

| Optimized Geometry | The lowest energy three-dimensional structure. | Reveals specific bond lengths (e.g., C-F, C-N) and the preferred orientation of the Fmoc, fluorophenyl, and propionic acid moieties. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the highly polar C-F bond and carbonyl groups. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | A quantitative prediction of chemical stability and reactivity. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Can be correlated with experimental spectra to confirm the structure; specific C-F stretching modes would be identifiable. |

Analysis of Fluorine Effects on Molecular Structure and Reactivity

The substitution of hydrogen with fluorine imparts unique properties to organic molecules due to fluorine's distinct steric and electronic characteristics.

Fluorine is the most electronegative element, leading to the formation of a highly polarized C-F bond with a significant bond dipole moment. This creates a region of negative electrostatic potential around the fluorine atom and a positive potential on the adjacent carbon. This strong inductive effect can influence the acidity and basicity of nearby functional groups and alter intermolecular interactions. In this compound, the fluorine atom at the ortho position of the phenyl ring can influence the pKa of the carboxylic acid and the basicity of the amide nitrogen. While fluorine's van der Waals radius is only slightly larger than that of hydrogen, its steric influence can be significant in constrained environments, affecting bond rotations and conformational preferences.

The introduction of fluorine can lead to pronounced stereoelectronic effects that stabilize specific molecular conformations. nih.gov Experimental and theoretical studies on α-fluoroamides and N-β-fluoroethylamides have demonstrated clear conformational preferences. For instance, a fluorine atom positioned α to a carbonyl group often favors an antiperiplanar conformation, while a fluorine atom β to an amide nitrogen tends to adopt a gauche conformation. researchgate.net

In this compound, the fluorine atom is on the phenyl ring, which is β to the stereocenter and γ to the amide nitrogen. Computational conformational analysis would involve rotating key dihedral angles (e.g., around the Cα-Cβ and Cβ-C(phenyl) bonds) and calculating the relative energies of the resulting conformers. Such studies on related fluorinated β-amino acids reveal that the gauche effect and other non-covalent interactions involving fluorine can lead to energy differences of several kcal/mol between conformers, effectively locking the molecule into a preferred shape. This conformational control is a critical aspect of using fluorinated amino acids in designing peptides with defined secondary structures. researchgate.net

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations provide insights into static structures and energies, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govmdpi.com MD simulations model the motions of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of conformational dynamics, solvent interactions, and thermodynamic properties. nih.gov

A crucial component for accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. mdpi.com Standard force fields are often not adequately parameterized for fluorinated compounds, necessitating the development of specific parameters for fluorinated amino acids to accurately model their behavior. biorxiv.org Recent efforts have focused on developing such parameters for use with modern force fields like AMBER, which involves deriving atomic charges and bonded terms by fitting to high-level quantum mechanical data. biorxiv.org

For this compound, MD simulations in an explicit solvent (e.g., water) would reveal the accessible conformations of the molecule in a solution environment. nih.govfu-berlin.de These simulations can track the fluctuations of backbone and side-chain dihedral angles, the stability of intramolecular hydrogen bonds, and the hydration shell around the molecule, providing a dynamic picture of its structural preferences.

Table 3: Key Dihedral Angles for MD Analysis of this compound

| Dihedral Angle | Atoms Involved | Information Gained from MD |

| Φ (Phi) | C-N-Cα-C | Describes rotation around the N-Cα bond, relevant in peptide contexts. |

| Ψ (Psi) | N-Cα-C-N | Describes rotation around the Cα-C bond, relevant in peptide contexts. |

| χ1 (Chi1) | N-Cα-Cβ-Cγ(phenyl) | Describes the primary rotameric preference of the fluorophenyl side chain. |

| χ2 (Chi2) | Cα-Cβ-Cγ(phenyl)-Cδ(phenyl) | Describes the orientation of the fluorophenyl ring itself. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

The strategic incorporation of fluorine is a common and effective tactic in medicinal chemistry to enhance the pharmacological profile of drug candidates. nbinno.comnih.gov Fluorination can improve metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net Computational modeling plays a vital role in understanding and predicting these effects, thereby guiding Structure-Activity Relationship (SAR) studies. researchgate.net

For this compound, which serves as a building block for peptides and peptidomimetics, computational SAR studies would aim to connect its structural and electronic features to potential biological activity. nbinno.comchemimpex.com Molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov Docking simulations could be used to evaluate how the 2-fluorophenyl group of this amino acid fits into a receptor's binding pocket. The simulations can reveal specific interactions, such as hydrogen bonds, van der Waals contacts, or unique interactions involving the fluorine atom, which can contribute favorably to the binding energy. nih.gov By computationally comparing the binding of the fluorinated analog to its non-fluorinated counterpart, researchers can rationalize observed differences in activity and guide the design of more potent compounds.

Table 4: Application of Computational Modeling in SAR for Fluorinated Compounds

| Computational Method | Application in SAR | Example Insight for this compound |

| Molecular Docking | Predicts binding pose and affinity of a molecule in a protein active site. | Determines if the 2-fluoro substituent forms favorable interactions with receptor residues, potentially enhancing binding affinity. nih.gov |

| Free Energy Calculations (e.g., FEP, TI) | Quantitatively predicts the change in binding affinity upon chemical modification. | Calculates the precise energetic benefit or penalty of having the fluorine atom at the ortho position compared to other positions or to hydrogen. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models correlating chemical features with biological activity. | Correlates calculated properties (e.g., dipole moment, logP, orbital energies) with experimentally observed activity for a series of analogs. |

Applications in Peptide Chemistry and Bio Conjugation Research

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. altabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. lgcstandards.com This methodology allows for easy removal of excess reagents and byproducts through simple washing steps. lgcstandards.com 3-N-Fmoc-3-(2-fluorophenyl)propionic acid is designed specifically for use in Fmoc-based SPPS, where it functions as a key component for introducing fluorinated moieties into peptide backbones. nbinno.comnbinno.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability or oral bioavailability. The incorporation of building blocks like this compound is a key strategy in the design of these mimics. nbinno.com As a β-amino acid, its integration into a peptide chain alters the backbone structure, influencing the resulting conformation and resistance to enzymatic degradation. The fluorinated phenyl group further contributes to modifying the peptide's properties. nbinno.comnih.gov

The use of fluorinated amino acids in SPPS allows for the creation of complex peptide analogs with tailored biological functions. researchgate.net While the direct application in spiroligomers—helical oligomers with a spiral backbone—is a specialized area, the principles of using conformationally distinct building blocks like β-amino acids are central to their design. The defined stereochemistry and structural rigidity offered by such non-canonical residues are crucial for controlling the folding of these sophisticated architectures.

The Fmoc group is a base-labile protecting group for the Nα-amino group of an amino acid, and its use is the defining feature of Fmoc SPPS. lgcstandards.comiris-biotech.de This strategy is considered an orthogonal protection system, meaning the N-terminal protecting group (Fmoc) and the side-chain protecting groups (often acid-labile, like tert-butyl) can be removed under different conditions. peptide.com

The synthesis cycle proceeds as follows:

Deprotection: The Fmoc group on the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group. lgcstandards.compeptide.com

Coupling: The next Fmoc-protected amino acid, such as this compound, is activated and coupled to the newly exposed amine, extending the peptide chain. altabioscience.com

Washing: Excess reagents are washed away from the resin. lgcstandards.com

This cycle is repeated until the desired peptide sequence is assembled. lgcstandards.com The mild conditions of Fmoc deprotection are compatible with a wide range of sensitive and modified amino acids, making it the method of choice for synthesizing complex peptides and peptidomimetics. altabioscience.comnih.gov

Table 1: Key Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions | Role |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | 20% Piperidine in DMF (Base-labile) | Temporary N-terminal protection |

| tert-Butyl | tBu | Side-chain carboxyl & hydroxyl groups | Trifluoroacetic acid (TFA) (Acid-labile) | Permanent side-chain protection |

| Trityl | Trt | Side-chain of Cys, Asn, Gln, His | Trifluoroacetic acid (TFA) (Acid-labile) | Permanent side-chain protection |

| tert-Butyloxycarbonyl | Boc | Side-chain of Lys, Trp | Trifluoroacetic acid (TFA) (Acid-labile) | Permanent side-chain protection |

Design of Functionalized Peptides and Peptidomimetics

The introduction of fluorine into amino acid side chains is a powerful strategy for fine-tuning the biological and physical properties of peptides. rsc.org The 2-fluorophenyl group in this compound allows chemists to leverage the unique characteristics of fluorine to design peptides with enhanced therapeutic profiles. nbinno.com

Fluorination can significantly impact a peptide's properties, including its hydrophobicity, which influences how it interacts with biological membranes and proteins. rsc.orgrsc.org The replacement of hydrogen with fluorine, the most electronegative element, creates a strong carbon-fluorine bond and alters the electronic properties of the molecule. nih.govnih.gov

Hydrophobicity: The incorporation of fluorinated amino acids generally increases the hydrophobicity of a peptide. nih.gov This modification can enhance the peptide's ability to cross cell membranes and can be used to fine-tune interactions with hydrophobic protein cores. rsc.orgnih.gov However, the effect is complex and depends on the degree and position of fluorination. rsc.orgrsc.org

Metabolic Stability: A major challenge for peptide-based drugs is their rapid degradation by proteases in the body. mdpi.com Introducing unnatural amino acids, particularly those with fluorine, can increase resistance to enzymatic cleavage. nbinno.com The C-F bond is exceptionally strong, and the presence of fluorine can sterically hinder the approach of proteases or alter the electronic conformation of the peptide bond, thus prolonging the peptide's circulation half-life. nih.govnbinno.com

The principles of using fluorinated amino acids to modify peptides extend to the larger field of protein engineering. The incorporation of these non-canonical residues can lead to proteins with significantly improved characteristics. nih.govrsc.org

Enhanced Stability: Fluorination can dramatically improve the thermal and chemical stability of proteins. rsc.orgpnas.org This "fluorous effect" is partly attributed to the increased hydrophobicity of fluorinated side chains, which can lead to more favorable packing within the protein's hydrophobic core. pnas.orgacs.org Fluorinated protein variants often exhibit improved folding and resistance to denaturation. nih.gov

Modulated Activity: The introduction of fluorine can alter a protein's enzymatic activity or binding affinity. nih.gov The strong electron-withdrawing nature of fluorine can change the pKa of nearby functional groups, influencing catalytic mechanisms or receptor-ligand interactions. nih.gov This allows for the rational design of proteins with fine-tuned or novel functions. nih.gov

Table 2: Effects of Fluorination on Peptide and Protein Properties

| Property | Effect of Incorporating Fluorinated Amino Acids | Reference |

|---|---|---|

| Thermal Stability | Generally increased due to enhanced hydrophobic interactions and favorable packing. | rsc.orgpnas.org |

| Metabolic Stability | Increased resistance to proteolytic degradation. | nbinno.commdpi.com |

| Hydrophobicity | Typically increased, affecting solubility and membrane permeability. | rsc.orgnih.gov |

| Folding and Conformation | Can promote specific secondary structures and improve folding efficiency. | nih.gov |

| Binding Affinity | Can be modulated by altering electrostatic and hydrophobic interactions. | nih.gov |

| Enzymatic Activity | Can be enhanced or altered by influencing the electronic environment of the active site. | nih.govrsc.org |

Bioconjugation Strategies Utilizing Fluorinated Amino Acids

Bioconjugation is the process of linking biomolecules, such as peptides, to other molecules, including drugs, imaging agents, or surfaces. The unique properties of fluorinated amino acids can be exploited in these strategies. nbinno.com The fluorine atom itself can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the analysis of protein conformation and interactions without background noise, as fluorine is not naturally present in biological systems. nih.gov

Furthermore, the altered reactivity and unique interaction profile of fluorinated groups can be harnessed for specific labeling and conjugation chemistries. The incorporation of building blocks like this compound provides a handle that can be used to attach other functional moieties, enhancing the utility of peptides in diagnostics, targeted drug delivery, and materials science. nbinno.comnih.gov

Development of Probes and Tags for Biological Systems

The synthesis of novel chemical tools is crucial for understanding molecular interactions within living organisms. beilstein-journals.org this compound serves as a foundational component in the creation of peptide-based fluorescent probes and tags. beilstein-journals.org In this process, the compound is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. nih.govresearchgate.net The resulting peptide can then be labeled with environmentally sensitive fluorophores or other tags. beilstein-journals.org

These synthetic peptide probes are advantageous over larger protein-based sensors because they are more stable, synthetically accessible, and can be easily modified in a site-specific manner. beilstein-journals.org The inclusion of the 2-fluorophenyl moiety can influence the peptide's conformation and binding interactions, allowing for the design of highly selective probes. nbinno.comchemimpex.com These tools are used to detect and monitor specific biomolecules, study protein-ligand interactions, and explore enzyme activity, providing critical insights into biological processes. beilstein-journals.orgchemimpex.com

Targeted Therapies and Drug Delivery Systems

The unique characteristics of this compound are particularly beneficial in the design of targeted therapies and advanced drug delivery systems. nbinno.comchemimpex.com Its utility lies in the field of bioconjugation, which involves linking biomolecules, such as peptides, to therapeutic agents. chemimpex.com The process allows for the creation of drug delivery systems that can specifically target diseased cells or tissues, thereby improving efficacy and minimizing off-target effects. chemimpex.commdpi.com

Peptides synthesized with this fluorinated building block can act as targeting ligands. chemimpex.com The fluorophenyl group can enhance the bioactivity and stability of these peptides, making them more effective in reaching their intended biological targets. nbinno.comchemimpex.com Once the peptide is synthesized, it can be conjugated to a drug molecule, facilitating the creation of targeted therapies for conditions such as cancer. chemimpex.com This strategic approach to drug design is a cornerstone of modern medicinal chemistry, aiming to create more precise and effective therapeutic agents. nbinno.com

Research in Neurotransmitter Systems and Neurological Disorders

Derivatives of this compound are employed in neuroscience research to investigate neurotransmitter systems and the underlying mechanisms of neurological disorders. chemimpex.comchemimpex.com The compound is used as a building block to synthesize specialized peptides and peptidomimetics designed to interact with components of the central nervous system. nbinno.com

By incorporating this amino acid, researchers can create novel compounds that modulate neural pathways and help elucidate the role of specific amino acids and peptides in brain function. chemimpex.comnbinno.com This research is vital for understanding the pathology of neurological conditions and provides a foundation for developing potential new therapeutic interventions for these disorders. chemimpex.comchemimpex.com

Table 1: Research Applications of this compound

| Research Area | Application | Key Benefits |

|---|---|---|

| Biological Probes | Serves as a building block for synthetic peptide-based probes and tags. beilstein-journals.org | Allows for site-specific modification and enhanced stability compared to protein-based sensors. beilstein-journals.org The fluorophenyl group can improve binding specificity. nbinno.comchemimpex.com |

| Targeted Drug Delivery | Used in bioconjugation to link peptides with therapeutic agents for targeted therapies. chemimpex.comchemimpex.com | The fluorinated phenyl group enhances the bioactivity and metabolic stability of the targeting peptide. nbinno.comchemimpex.com |

| Neuroscience | Employed to synthesize peptides for studying neurotransmitter systems and neurological disorders. chemimpex.comchemimpex.com | Facilitates the development of compounds that can modulate neural pathways, aiding in the understanding of brain function and disease. chemimpex.comnbinno.com |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The demand for enantiomerically pure β-amino acids, particularly those containing fluorine, has driven significant innovation in synthetic chemistry. benthamdirect.commdpi.com While classical methods like the Rodionov synthesis provide a foundation, future efforts are increasingly focused on enzymatic and catalytic asymmetric strategies to access specific stereoisomers of compounds like 3-N-Fmoc-3-(2-fluorophenyl)propionic acid with high efficiency and selectivity.

One promising direction is the expanded use of lipases for the kinetic resolution of racemic β-amino carboxylic esters. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, yielding unreacted (R)-amino esters and product (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com This enzymatic approach offers a greener and more efficient alternative to traditional chemical resolutions.

Another key area is the development of catalytic enantioselective methods. mdpi.com Strategies such as biomimetic transamination of fluorinated carbonyl compounds, Michael-type additions to fluorinated substrates, and Mannich-type reactions are being refined to provide direct, asymmetric routes to fluorinated β-amino acids. researchgate.net Future work will likely focus on developing novel chiral catalysts and ligands that can effectively control the stereochemistry at the fluorine-bearing carbon center, minimizing the need for multi-step sequences and resolution procedures. These advanced methods aim to provide more direct and scalable access to specific enantiomers, which is crucial for their application in peptide-based therapeutics. nbinno.comchemimpex.com

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Enzymatic Resolution | Utilizes lipases (e.g., Lipase PSIM) for kinetic resolution of racemic esters. | High enantioselectivity (ee ≥99%), mild reaction conditions, environmentally friendly. | mdpi.com |

| Catalytic Asymmetric Synthesis | Direct synthesis using chiral catalysts in reactions like Mannich, Michael addition, or transamination. | Direct access to desired enantiomer, potentially fewer synthetic steps, high atom economy. | mdpi.comresearchgate.net |

| Fluorinated β-Lactam Intermediates | Use of fluorine-containing β-lactams as synthetic precursors that can be ring-opened. | Provides a versatile route to various fluorinated β-amino acids. | benthamdirect.comresearchgate.netbenthamscience.com |

Advanced Applications in Chemical Biology and Functional Materials

The unique properties imparted by the fluorine atom—such as altered acidity, metabolic stability, and conformational preferences—make this compound a valuable tool in chemical biology and materials science. nbinno.comiris-biotech.de The Fmoc protecting group facilitates its straightforward incorporation into peptides via solid-phase peptide synthesis (SPPS), opening avenues for creating novel biomolecules and materials. altabioscience.comlgcstandards.com

In chemical biology, this compound serves as a building block for designing peptide-based therapeutics with enhanced pharmacological profiles. chemimpex.com The fluorophenyl group can improve bioactivity and stability against proteolytic degradation. benthamdirect.comiris-biotech.de Furthermore, the fluorine atom can act as a sensitive probe for ¹⁹F NMR spectroscopy, allowing detailed studies of peptide conformation, dynamics, and interactions with biological targets without the background noise associated with ¹H NMR. nih.gov This capability is invaluable for understanding structure-activity relationships and for the rational design of new bioactive peptides.

Beyond biologics, Fmoc-protected amino acids are known for their ability to form self-assembling materials like hydrogels. nih.govrsc.org The incorporation of fluorinated residues can modulate these self-assembly processes, leading to functional materials with unique properties. numberanalytics.com Future research will likely explore the use of this compound to create novel hydrogels, nanowires, and other nanomaterials for applications in drug delivery, tissue engineering, and biosensing. numberanalytics.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is becoming increasingly critical for the rational design of complex molecules and materials. For Fmoc-protected amino acids, computational studies can provide profound insights into the forces driving self-assembly, such as π-π stacking of the fluorenyl groups and hydrogen bonding patterns. nih.gov

Future research will leverage molecular dynamics simulations to predict how the 2-fluorophenyl substituent in this compound influences peptide secondary structure and intermolecular interactions. These predictions can guide the experimental design of peptides with specific conformational constraints or enhanced binding affinities. For example, simulations can help understand how the fluorine atom's electronegativity and size affect local stereoelectronic interactions, which in turn dictate the preferred conformations of peptides incorporating this residue. nih.gov

Experimental techniques such as X-ray crystallography, NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy will be essential to validate these computational models. nih.govnih.gov This integrated approach will accelerate the discovery process, enabling researchers to design and synthesize novel peptides and materials with tailored properties more efficiently, moving beyond serendipitous discovery to rational, targeted design.

Exploration of New Fluorinated Building Blocks and Their Derivatives

While this compound is a valuable entity, the field is continuously expanding to include a wider variety of fluorinated building blocks. nih.govtandfonline.com Research is moving toward creating derivatives with different fluorination patterns (e.g., di- or tri-fluorinated rings), alternative fluoroalkyl groups (like CF₃ or OCF₃), and fluorinated aliphatic or heterocyclic scaffolds. nih.govtandfonline.comresearchgate.net

The development of these novel building blocks is driven by the need to fine-tune molecular properties such as lipophilicity, metabolic stability, and binding affinity for specific biological targets. nbinno.com For example, hexafluoroisopropyl and trifluoroacetic acid derivatives are being used to introduce multiple fluorine atoms or trifluoromethyl groups into molecules, respectively. halocarbonlifesciences.com The synthesis of these new building blocks often relies on recent advances in synthetic methodology that allow for the precise and scalable installation of fluorine-containing moieties. nih.govresearchgate.net As these new building blocks become more accessible, they will be used to create derivatives of this compound and other amino acids, providing a larger toolkit for medicinal chemists and materials scientists.

| Fluorinated Moiety | Impact on Properties | Example Applications | References |

|---|---|---|---|

| Monofluorinated Phenyl | Alters electronic properties, can enhance binding affinity and metabolic stability. | Peptide-based therapeutics, ¹⁹F NMR probes. | chemimpex.comnih.gov |

| Trifluoromethyl (CF₃) Group | Increases lipophilicity and metabolic stability; can act as a bioisostere. | Drug design, agrochemicals. | tandfonline.comhalocarbonlifesciences.com |

| gem-Difluoroalkyl Groups | Can modulate pKa, hydrogen bonding capacity, and conformation. | Enzyme inhibitors, peptide mimetics. | nih.govtandfonline.com |

| Hexafluoroisopropyl (HFIP) Group | Introduces two CF₃ groups, significantly altering steric and electronic properties. | Intermediates for active pharmaceutical ingredients (APIs). | halocarbonlifesciences.com |

High-Throughput Synthesis and Screening Applications

The efficiency of modern drug discovery and materials science relies heavily on high-throughput methods. The Fmoc group is central to many high-throughput peptide synthesis platforms, including automated solid-phase peptide synthesizers that can generate large libraries of peptides for screening. altabioscience.comnih.gov The availability of high-purity Fmoc-amino acids, including fluorinated variants like this compound, is essential for the success of these automated approaches. nih.govnih.gov

Future directions will focus on integrating the synthesis of peptide libraries incorporating this building block with high-throughput screening (HTS) techniques. nih.gov A particularly powerful method is fluorine NMR-based screening. acs.org Because the ¹⁹F nucleus has a high sensitivity and no background signal in biological systems, it is an ideal handle for screening. researchgate.net Ligand-based ¹⁹F NMR screening experiments, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), can rapidly identify binding events from large compound mixtures to a target protein. adelphi.edu By incorporating this compound into a peptide library, researchers can screen for binders to a target of interest quickly and efficiently, accelerating the hit identification phase of drug discovery. acs.orgresearchgate.net

Q & A

Q. Basic

- Solvent choice : Use low-polarity solvents (e.g., CHCl₃) to stabilize intramolecular H-bonds (e.g., N1–H1A···F1).

- Temperature control : Crystallize at 4°C to slow molecular motion and capture H-bond networks.

- Isotopic labeling : Replace labile H atoms with deuterium for neutron diffraction studies .

How does the electronic environment of the 2-fluorophenyl group affect the reactivity and crystallographic parameters of propionic acid derivatives?

Advanced

The electron-withdrawing fluorine atom increases carboxyl acidity (pKa ~3.5) and stabilizes resonance structures, shortening C=O bonds (1.306 Å vs. 1.325 Å in non-fluorinated analogues) . Fluorine’s inductive effect also polarizes the thiourea fragment (C=S), altering dihedral angles (20.84° between thiourea and fluorophenyl planes) and intermolecular packing .

What are the typical applications of this compound in combinatorial chemistry?

Basic

This compound serves as a building block for:

- Peptide libraries : Incorporation into non-natural amino acids to modulate peptide helicity or fluorophilic interactions.

- Scaffold diversification : Functionalization via Suzuki coupling or click chemistry to generate heterocyclic derivatives (e.g., quinazolines) .

What methodological approaches are used to analyze the impact of fluorine substitution on the physicochemical properties of aromatic propionic acid derivatives?

Q. Advanced

- X-ray crystallography : Quantify fluorine’s effect on molecular planarity (e.g., 0.31 Å deviation in propionic acid fragment) .

- DFT calculations : Simulate electrostatic potential maps to predict H-bond donor/acceptor strengths.

- Thermogravimetric analysis (TGA) : Assess thermal stability influenced by fluorine’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.